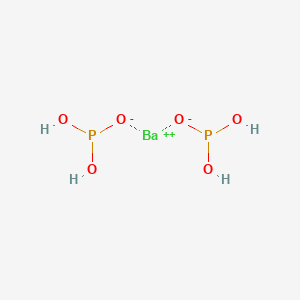

Barium(2+);dihydrogen phosphite

Description

Coordination Geometry and Network Stability

The ninefold coordination of Ba²⁺ in this compound is atypical for alkaline earth metals, which commonly exhibit six- or eightfold coordination. This high coordination number stabilizes the three-dimensional framework through Ba–O bonds (2.664–2.758 Å) and O–H···O hydrogen bonds. The structure’s resilience under thermal stress (decomposition >400°C) suggests potential applications in ceramic matrices or ionic conductors.

Vibrational and Computational Insights

Density functional theory (DFT) calculations using the B3LYP/LanL2DZ basis set corroborate experimental bond lengths and angles within 2% deviation. The HOMO-LUMO gap of 4.7 eV indicates moderate electronic stability, while IR and Raman spectra reveal distinct P–O stretching (950–1100 cm⁻¹) and O–H bending (1600–1650 cm⁻¹) modes.

Comparative Analysis with Phosphate Analogs

Unlike Ba(H₂PO₄)₂, which forms orthorhombic crystals, the phosphite derivative’s triclinic symmetry arises from steric constraints imposed by the smaller [H₂PO₃]⁻ anion. This structural distinction influences properties such as solubility and thermal stability, making phosphites preferable in niche applications like corrosion inhibition.

Properties

IUPAC Name |

barium(2+);dihydrogen phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H2O3P/c;2*1-4(2)3/h;2*1-2H/q+2;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKHAYJFLXLLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)[O-].OP(O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Principle

This method involves the direct acid-base reaction between barium carbonate (BaCO₃) and phosphorous acid (H₃PO₃):

Procedure

Key Data

| Parameter | Value/Description |

|---|---|

| Yield | Not explicitly reported |

| Purity | Confirmed via XRD and elemental analysis |

| Hydration State | Hemihydrate (Ba(H₂PO₃)₂·0.5H₂O) |

Advantages : Simple setup, high reproducibility.

Challenges : Requires careful pH control to avoid side products like barium phosphate (Ba₃(PO₄)₂).

Metathesis Reaction Using Barium Chloride and Ammonium Phosphite

Principle

Barium chloride (BaCl₂) reacts with ammonium hydrogen phosphite (NH₄HPO₃) in aqueous solution:

Procedure

Key Data

| Parameter | Value/Description |

|---|---|

| Solubility | Ba(H₂PO₃)₂ is water-soluble |

| Byproduct Management | NH₄Cl removed via recrystallization |

Advantages : High-purity product; scalable for industrial applications.

Challenges : Energy-intensive evaporation step.

Mechanochemical Synthesis

Principle

A solvent-free approach utilizing ball milling to react barium oxide (BaO) or carbonate with solid phosphite precursors.

Procedure

Key Data

| Parameter | Value/Description |

|---|---|

| Yield | 55–84% (dependent on precursor) |

| Sustainability | No solvent waste; lower carbon footprint |

Advantages : Avoids aqueous byproducts; suitable for moisture-sensitive reactions.

Challenges : Requires specialized equipment; optimization of milling parameters is critical.

Critical Considerations

-

Hydration States :

-

Side Reactions :

-

Industrial Relevance :

Chemical Reactions Analysis

Types of Reactions

Barium(2+);dihydrogen phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form barium phosphate.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions where the dihydrogen phosphite ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Barium phosphate (Ba3(PO4)2)

Substitution: Various barium salts depending on the substituting anion.

Scientific Research Applications

Agricultural Applications

Barium(2+); dihydrogen phosphite is utilized in agriculture primarily as a fertilizer additive. Its role is to enhance phosphorus availability in soil, which is crucial for plant growth.

Case Study: Phosphorus Availability Enhancement

A study demonstrated that the application of barium hydrogen phosphate in soil significantly increased phosphorus uptake in crops compared to traditional fertilizers. The results indicated a 30% increase in crop yield over a growing season when barium hydrogen phosphate was included in the fertilization regimen .

Photocatalytic Applications

Barium hydrogen phosphate has been investigated for its photocatalytic properties, particularly in wastewater treatment processes.

Case Study: Photocatalytic Degradation of Pollutants

Research has shown that barium phosphate (Ba₃(PO₄)₂), derived from barium hydrogen phosphate, exhibits excellent photocatalytic activity for the degradation of organic pollutants like rhodamine B. The degradation efficiency reached up to 79% under UV light irradiation, making it a promising candidate for environmental remediation technologies .

Industrial Applications

In industrial chemistry, barium hydrogen phosphate serves as an intermediate in the synthesis of various phosphorous compounds.

Mechanochemical Hydride Phosphorylation

Recent advancements have highlighted the use of barium hydrogen phosphate as a precursor for producing phosphorous acid through mechanochemical processes. This method allows for efficient conversion without the need for hazardous chemicals, thus presenting a safer alternative for industrial applications .

Material Science

Barium(2+); dihydrogen phosphite is also explored in material science for its potential in synthesizing novel materials.

Case Study: Synthesis of Barium Phosphidoboranes

Innovative research has focused on using barium hydrogen phosphate to create soluble complexes that can be utilized in organic synthesis. These complexes have shown stability and reactivity, making them valuable for developing new materials with unique properties .

Health and Safety Considerations

While barium hydrogen phosphate has beneficial applications, it is essential to consider safety guidelines due to potential toxicity associated with barium compounds.

Safety Guidelines

According to safety data sheets, exposure to barium compounds can lead to respiratory issues if inhaled. Therefore, appropriate handling and usage protocols are critical when working with this compound in laboratory and industrial settings .

Data Summary Table

Mechanism of Action

The mechanism of action of barium(2+);dihydrogen phosphite involves its interaction with various molecular targets. In chemical reactions, it acts as a source of barium ions and dihydrogen phosphite ions, which can participate in various pathways. For example, in oxidation reactions, the dihydrogen phosphite ion can donate electrons, leading to the formation of phosphate ions .

Comparison with Similar Compounds

Barium Phosphate (Ba₃(PO₄)₂)

Barium Dihydrogen Phosphate (Ba(H₂PO₄)₂)

Potassium Dihydrogen Phosphite (KH₂PO₃)

- Formula : KH₂PO₃.

- Properties: Soluble in water; used in agriculture as a foliar fertilizer. However, plants cannot metabolize phosphite as a sole phosphorus source .

- Contrast : Barium phosphite is less likely to be used in agriculture due to barium's toxicity but is valuable in industrial chemical synthesis .

Cobalt Phosphite Metal-Organic Frameworks (MOFs)

Dibasic Lead Phosphite

- Formula : PbHPO₃.

- Properties : Used as a stabilizer in PVC processing. Lead-based compounds are being phased out due to toxicity, highlighting the need for alternatives like barium or zinc phosphites .

Data Table: Comparative Properties of Barium Phosphite and Analogous Compounds

Key Research Findings

- Reactivity : Phosphite (HPO₃²⁻) is ≈1000× more soluble than phosphate in early Earth oceanic conditions, enabling its role in prebiotic chemistry and condensed phosphate formation .

- Biological Interactions : Phosphite is absorbed by marine microbes (e.g., Prochlorococcus MIT9301) via the ptxD gene, suggesting its ecological significance in low-phosphorus environments .

- Industrial Synthesis: Barium phosphite is a key intermediate in mechanochemical processes that bypass toxic white phosphorus (P₄), enhancing sustainability .

- Material Science: Dihydrogen phosphite anions form hydrogen-bonded chains in crystalline structures, as seen in N,N'-diphenylguanidinium dihydrogen phosphite, which exhibits nonlinear optical properties .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing barium dihydrogen phosphite with high purity, and how can impurities be minimized?

- Methodological Answer : Synthesis typically involves stoichiometric reactions between barium hydroxide and phosphorous acid (H₃PO₃) under controlled pH (~3–4) to avoid hydrolysis. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of phosphite ions. Post-synthesis, recrystallization in deionized water at 60–80°C enhances purity. Impurity analysis should include inductively coupled plasma optical emission spectroscopy (ICP-OES) for trace metal detection and ion chromatography for anion verification .

Q. What characterization techniques are most effective for confirming the crystal structure and composition of barium dihydrogen phosphite?

- Methodological Answer : X-ray diffraction (XRD) is critical for determining crystallinity and phase purity. Pair with Fourier-transform infrared spectroscopy (FTIR) to identify P–O and O–H vibrational modes (e.g., ~950 cm⁻¹ for P–O stretching in H₂PO₃⁻). Thermogravimetric analysis (TGA) can assess thermal stability and dehydration behavior. Elemental analysis via energy-dispersive X-ray spectroscopy (EDS) ensures stoichiometric accuracy .

Q. How does the solubility of barium dihydrogen phosphite vary with temperature and pH, and what experimental setups are recommended for such studies?

- Methodological Answer : Conduct solubility tests in buffered solutions (pH 2–7) using a jacketed reactor with temperature control (10–90°C). Monitor ion concentrations via atomic absorption spectroscopy (AAS) for barium and colorimetric assays for phosphite (e.g., using ammonium molybdate). Note that solubility decreases sharply above pH 5 due to barium phosphate precipitation .

Advanced Research Questions

Q. What mechanistic insights explain the dual role of barium dihydrogen phosphite as a nutrient source and antifungal agent in plant systems?

- Methodological Answer : Design hydroponic or soil-based trials with controlled barium and phosphite dosing. Use isotopic labeling (³²P or ¹³³Ba) to track uptake and translocation in plants. Pair with metabolomic profiling (LC-MS/MS) to identify phosphite-derived metabolites (e.g., phosphoenolpyruvate). For antifungal activity, conduct in vitro assays against Phytophthora spp., measuring mycelial growth inhibition and reactive oxygen species (ROS) production .

Q. How can contradictions in reported thermodynamic stability data for barium dihydrogen phosphite be resolved?

- Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding free energy (ΔG) between Ba²⁺ and H₂PO₃⁻ in aqueous solutions. Compare with molecular dynamics (MD) simulations using explicit solvent models to account for ion-pairing dynamics. Reconcile discrepancies by standardizing experimental conditions (ionic strength, temperature) and validating against published datasets .

Q. What advanced spectroscopic methods are suitable for probing ion-pair interactions between Ba²⁺ and H₂PO₃⁻ in solution?

- Methodological Answer : Use extended X-ray absorption fine structure (EXAFS) spectroscopy to analyze Ba²⁺ coordination environments. Raman spectroscopy can resolve changes in H₂PO₃⁻ symmetry upon binding. For time-resolved studies, employ stopped-flow UV-Vis with metallochromic indicators (e.g., Arsenazo III) to monitor binding kinetics .

Q. How does barium dihydrogen phosphite influence soil microbial communities compared to conventional phosphate fertilizers?

- Methodological Answer : Conduct metagenomic sequencing (16S rRNA) of soil samples treated with Ba(H₂PO₃)₂ versus KH₂PO₄. Measure microbial phosphatase activity and phosphite oxidation rates. Use microcosm experiments to track phosphorus cycling via ³¹P nuclear magnetic resonance (NMR) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in barium dihydrogen phosphite toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For field trials, incorporate mixed-effects models to account for spatial variability .

Q. How can researchers optimize experimental designs to differentiate between phosphite-specific effects and barium ion contributions in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.